molecular formula C15H13N B3351050 4,5-Dimethylacridine CAS No. 3295-58-7

4,5-Dimethylacridine

Cat. No.: B3351050
CAS No.: 3295-58-7
M. Wt: 207.27 g/mol
InChI Key: PBHLPNNLGFOKEQ-UHFFFAOYSA-N
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Description

4,5-Dimethylacridine (CAS Number: 3295-58-7) is an acridine derivative with significant value in biochemical and pharmaceutical research. Its molecular formula is C 15 H 13 N, and it has a molecular weight of 207.27 g/mol . This compound is of particular interest in parasitology and oncology research due to its potential mechanisms of action. In studies of leishmaniasis, a parasitic disease, related 4,5-disubstituted acridine compounds have demonstrated promising antileishmanial activity by inhibiting the internalization of Leishmania parasites into host macrophages, representing a non-classical mechanism of action . Furthermore, this compound holds importance in cancer research because its structure closely resembles the core intercalating moiety of the potent antibiotic and DNA-binding agent, Actinomycin D . This structural similarity suggests its utility as a scaffold for developing novel DNA bis-intercalating agents, which can exhibit higher affinity and selectivity in binding to DNA, thereby interfering with essential cellular processes in cancerous cells . As a key synthetic intermediate, it is used in the preparation of more complex molecules, such as 9-chloro-4,5-dimethylacridine . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dimethylacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-10-5-3-7-12-9-13-8-4-6-11(2)15(13)16-14(10)12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHLPNNLGFOKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90289549
Record name 4,5-dimethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3295-58-7
Record name MLS000736689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61888
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-dimethylacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90289549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4,5-Dimethylacridine typically involves the Ullmann condensation reaction. This method includes the reaction of o-bromotoluene with 3-methylanthranilic acid to form the desired acridine derivative . The reaction conditions often require a copper catalyst and elevated temperatures to facilitate the formation of the acridine ring structure. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4,5-Dimethylacridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents can yield acridone derivatives, while substitution reactions with halogens can produce halogenated acridines.

Scientific Research Applications

Chemistry

4,5-Dimethylacridine serves as a precursor for synthesizing other acridine derivatives. Its stable aromatic structure makes it suitable for various chemical transformations and applications in organic synthesis.

Biology

The compound's ability to intercalate with DNA has significant implications for biological research. This property allows it to disrupt the helical structure of DNA, which can be exploited in studying DNA interactions and developing potential anticancer agents.

Mechanism of Action:
The planar structure of the acridine ring facilitates its insertion between DNA base pairs, interfering with replication and transcription processes.

Medicine

Research indicates that acridine derivatives, including this compound, have potential applications in cancer treatment due to their DNA-binding properties. For example:

  • Amsacrine: An aminoacridine derivative used clinically for treating acute leukemia and lymphoma.
  • Actinomycin-D: An antibiotic with similar DNA-binding characteristics.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments. Its stable structure contributes to the durability and vibrancy of these products.

Case Studies and Experimental Findings

Recent studies have highlighted innovative applications of this compound in advanced technologies:

  • Perovskite Solar Cells (PSCs):
    • Researchers synthesized a novel dimethyl acridine-based self-assembled monolayer (SAM), [2-(9,10-dihydro-9,9-dimethylacridine-10-yl)ethyl] phosphonic acid (2PADmA), which serves as a hole transport layer in inverted PSCs. This SAM enhances carrier transport, modulates perovskite crystallization, and reduces nonradiative recombination.
    • The devices utilizing 2PADmA achieved a power conversion efficiency (PCE) of 24.01%, surpassing traditional materials .
  • Organic Light-Emitting Diodes (OLEDs):
    • This compound has been explored for its role in thermally activated delayed fluorescence (TADF) materials within OLEDs. Its photophysical properties contribute to improved light emission efficiency and thermal stability compared to conventional compounds .

Comparison with Similar Compounds

Structural Analogues and Functional Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties Applications
4,5-Dimethylacridine Methyl groups at C-4 and C-5 Strong DNA intercalation; planar aromatic structure DNA-binding studies, transcription inhibition
Actinomycin-D Methyl groups on phenoxazine ring High-affinity DNA intercalation; inhibits RNA polymerase Antibiotic, cancer chemotherapy
AIM4 ([4,5-bis{(N-Carboxymethyl Imidazolium)Methyl}Acridine] Dibromide) Imidazolium-carboxyl groups at C-4/C-5 Inhibits TDP-43 aggregation (76% efficiency); enhanced hydrophilicity ALS therapeutic candidate
4,5-Bis(hydroxymethyl)acridine Hydroxymethyl groups at C-4/C-5 Moderate anti-aggregation activity; polar but lacks charged moieties Comparative studies in protein aggregation
1,4,5,8-Tetramethylacridine Methyl groups at C-1, C-4, C-5, C-8 Increased steric bulk; altered solubility and binding kinetics Electronic applications (e.g., OLEDs)
3,6-Bis(2-piperidinoethoxy)-4,5-dimethylacridine Piperidinoethoxy groups at C-3/C-6 Enhanced solubility and potential immunomodulatory effects Experimental therapeutics
Key Findings and Mechanistic Insights

DNA Binding Efficiency: this compound and actinomycin-D exhibit strong DNA intercalation due to methyl groups that stabilize stacking interactions. However, actinomycin-D’s cyclic peptide backbone confers additional specificity for guanine-rich regions, unlike this compound, which lacks such targeting . The 4,5-dimethyl substitution pattern is critical: analogues with methyl groups at other positions (e.g., 1,4,5,8-tetramethylacridine) show reduced DNA affinity due to steric hindrance .

Hydrophilicity and Bioactivity: Imidazolium-carboxyl derivatives (e.g., AIM4) exhibit superior solubility in aqueous buffers (25% DMSO required for stock solutions) compared to non-polar analogues like AIM2 (isopropyl side chains) . AIM4’s carboxyl groups enable hydrogen bonding with TDP-43 aggregates, disrupting β-sheet formation and reducing amyloid fibril height from ~10–20 nm (untreated) to <10 nm (treated) .

Therapeutic Potential: In yeast models, AIM4 reduced TDP-43-YFP aggregation by 76% at 200 μM, outperforming hydroxymethyl and ester-substituted acridines (e.g., AIM1: 65% inhibition) .

Electronic Properties :

  • Trifluoromethyl (CF3) substitutions on dimethylacridine units (e.g., in D-A-D compounds) alter orbital character, enhancing thermally activated delayed fluorescence (TADF) rates. However, these modifications reduce stability in OLED applications .

Biological Activity

4,5-Dimethylacridine is a compound of significant interest in biological research due to its potential applications in medicinal chemistry, particularly in cancer treatment and antimicrobial activity. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies with related compounds, and relevant case studies.

The primary mechanism of action for this compound involves DNA intercalation . The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This property positions it as a potential anticancer agent by inhibiting the proliferation of cancer cells through direct interaction with their genetic material.

Anticancer Activity

Research indicates that acridine derivatives, including this compound, exhibit notable anticancer properties. For instance, studies have demonstrated that acridine derivatives can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundHeLa15.7
A54921.8
LS17430.5

These values suggest that this compound has a selective cytotoxic effect on cancer cells compared to normal cells .

Antimicrobial Properties

In addition to its anticancer activity, this compound has been investigated for its antimicrobial properties. It has shown effectiveness against various bacterial strains:

Bacterial StrainActivityMIC (μM)
Escherichia coliModerate Activity12.4
Staphylococcus aureusSignificant ActivityNot specified

This antimicrobial activity is attributed to its ability to disrupt bacterial DNA synthesis and function.

Comparative Studies

When comparing this compound to other acridine derivatives such as Amsacrine and Actinomycin D, it is evident that each compound exhibits unique biological activities based on their structural variations:

  • Amsacrine : An aminoacridine derivative used clinically for treating acute leukemia and lymphoma.
  • Actinomycin D : An antibiotic known for its DNA-binding properties.

The substitution pattern on the acridine ring significantly influences the binding affinity and biological activity of these compounds .

Study on Efficacy Against Glioblastoma

A study involving acridine derivatives found that certain compounds could effectively inhibit glioblastoma cell proliferation. Although not directly using this compound, it highlights the potential of acridine-based compounds in targeting aggressive cancers. The study reported IC50 values indicating significant inhibition of cell growth in malignant glioma models .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with DNA and topoisomerases. These studies suggest that the compound shows good binding affinity to target proteins involved in DNA replication and repair processes .

Q & A

Q. How can researchers optimize the synthesis of 4,5-Dimethylacridine while ensuring purity and reproducibility?

Methodological Answer:

  • Synthetic Routes : Start with acridine derivatives and employ methylation reactions using dimethyl sulfate or methyl iodide under controlled conditions (e.g., inert atmosphere). Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) to isolate the product. Confirm purity via melting point analysis, 1H^1H-NMR (sharp singlet for methyl protons at δ ~2.5 ppm), and mass spectrometry .
  • Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) meticulously. Cross-validate results with independent replicates to minimize batch-to-batch variability .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Primary Techniques :
    • 1H^1H-NMR and 13C^{13}C-NMR: Identify methyl groups (δ ~2.5 ppm for 1H^1H) and aromatic backbone signals.
    • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peak ([M+H]+^+) with <2 ppm error.
    • UV-Vis Spectroscopy: Analyze π\pi-π\pi^* transitions in acridine core (e.g., λmax\lambda_{\text{max}} ~350 nm) .
  • Cross-Validation : Compare data with literature values for acridine derivatives to resolve ambiguities (e.g., substituent effects on chemical shifts) .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl groups influence the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer:

  • Experimental Design :
    • Perform Diels-Alder reactions with electron-rich (e.g., 2-methylfuran) and electron-deficient dienophiles.
    • Analyze product ratios via 1H^1H-NMR integration or GC-MS.
    • Use Density Functional Theory (DFT) calculations (e.g., M06-2X/6-311+G(2df,p)) to model transition states and orbital interactions .
  • Key Findings :
    • Methyl groups increase steric hindrance, favoring less crowded transition states.
    • Electron-donating methyl groups may stabilize charge-separated intermediates, altering regioselectivity .

Q. How should researchers resolve contradictions in reported reaction yields for this compound derivatives?

Methodological Answer:

  • Data Contradiction Analysis :
    • Source Evaluation : Compare solvent systems (polar vs. non-polar), catalysts (Lewis acids), and reaction times across studies.
    • Reproducibility Tests : Replicate conflicting protocols under identical conditions.
    • Error Identification : Check for impurities (e.g., residual solvents) via 1H^1H-NMR or elemental analysis .
  • Statistical Tools : Apply ANOVA to assess significance of yield variations. Publish negative results to clarify discrepancies .

Q. What computational strategies are effective for modeling the photophysical properties of this compound?

Methodological Answer:

  • DFT and TD-DFT : Optimize ground-state geometries (B3LYP/6-31G*) and calculate excited states (CAM-B3LYP with solvent corrections) to predict absorption/emission spectra .
  • Validation : Compare computed λmax\lambda_{\text{max}} values with experimental UV-Vis data. Adjust basis sets (e.g., 6-311++G**) for improved accuracy .

Data Management & Ethical Considerations

Q. How should large datasets (e.g., reaction screening results) be presented to ensure clarity and reproducibility?

Methodological Answer:

  • Data Organization :
    • Use tables to summarize key parameters (yield, purity, conditions).
    • Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials with DOI links .
  • Visualization : Highlight trends via heatmaps (e.g., solvent polarity vs. yield) or 3D surface plots (steric effects vs. regioselectivity) .

Q. What ethical practices are critical when citing literature on this compound?

Methodological Answer:

  • Citation Integrity : Reference primary sources for synthetic protocols and spectroscopic data. Avoid over-reliance on review articles .
  • Plagiarism Checks : Use software (e.g., Turnitin) to ensure originality. Disclose conflicts of interest (e.g., funding from chemical suppliers) .

Emerging Research Gaps

Q. Why does this compound exhibit unexpected fluorescence quenching in polar solvents?

Hypothesis-Driven Approach:

  • Design experiments to probe solvent-solute interactions (e.g., time-resolved fluorescence spectroscopy).
  • Compare with non-methylated acridines to isolate steric/electronic contributions .

Q. How can this compound be functionalized for applications in organic electronics?

Innovative Methodology:

  • Explore cross-coupling reactions (Suzuki, Buchwald-Hartwig) to attach electron-withdrawing groups (e.g., cyano, nitro).
  • Characterize charge transport properties via cyclic voltammetry and thin-film conductivity tests .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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